BenchChemオンラインストアへようこそ!

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

FLAP inhibitor leukotriene biosynthesis ibuprofen fingerprint

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS 129226-09-1), synonym 2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole, is a bicyclic heterocyclic compound (C19H22N2, MW 278.39 g/mol) belonging to the 2-substituted benzimidazole class. Its defining structural feature is the 2-[1-[4-(2-methylpropyl)phenyl]ethyl] side chain, which constitutes an ibuprofen fingerprint (a 4-isobutylphenyl ethyl moiety) that is critical for molecular recognition in the 5-lipoxygenase-activating protein (FLAP) binding pocket.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 129226-09-1
Cat. No. B3046758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
CAS129226-09-1
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21)
InChIKeySOGGLHQFUVHVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS 129226-09-1): Core Scaffold & Physicochemical Reference for Ibuprofen-Fingerprinted Benzimidazole FLAP Inhibitor Development


1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS 129226-09-1), synonym 2-[1-(4-isobutylphenyl)ethyl]-1H-benzimidazole, is a bicyclic heterocyclic compound (C19H22N2, MW 278.39 g/mol) belonging to the 2-substituted benzimidazole class [1]. Its defining structural feature is the 2-[1-[4-(2-methylpropyl)phenyl]ethyl] side chain, which constitutes an ibuprofen fingerprint (a 4-isobutylphenyl ethyl moiety) that is critical for molecular recognition in the 5-lipoxygenase-activating protein (FLAP) binding pocket [2]. This compound serves as the unsubstituted core scaffold from which potent FLAP inhibitors—including BRP-7 (IC50 = 0.31 μM)—are derived via N1-functionalization [2]. It is characterized by two NMR spectra and one GC-MS spectrum in the KnowItAll Spectral Library [1], a calculated logP of 6.15 (ACD) or 4.91 (XlogP) , and a boiling point of 479.8±24.0 °C at 760 mmHg .

Why Generic 2-Substituted or 1-Unsubstituted Benzimidazoles Cannot Replace CAS 129226-09-1 in FLAP-Targeted Research and Ibuprofen-Bioisostere Screening


Benzimidazole derivatives display extreme sensitivity to substitution pattern, with both the nature of the 2-substituent and the presence or absence of N1-functionalization governing target binding and selectivity [1]. The Banoglu et al. (2012) virtual screening campaign demonstrated that the 4-isobutylphenyl ethyl moiety at C2 is indispensable for FLAP pharmacophore recognition, yet the unsubstituted N1–H scaffold (i.e., CAS 129226-09-1) itself lacks the N1-chlorobenzyl substituent required for potent FLAP engagement; the corresponding N1-(2-chlorobenzyl) derivative (BRP-7, CAS 612046-20-5) achieves an IC50 of 0.31 μM in intact neutrophils, whereas the unsubstituted parent is not reported as an active FLAP inhibitor [1]. Moreover, simple N1-methylation of the same core produces NPD8790 (CAS 615281-26-0), which shifts the biological profile entirely from FLAP inhibition to species-selective mitochondrial complex I inhibition (IC50 = 2.4 μM against C. elegans complex I) . These examples underscore that neither alternative 2-substituted benzimidazoles nor differently N1-substituted analogs can replicate the specific synthetic utility and reference-standard role of the unsubstituted 129226-09-1 scaffold for SAR exploration and analytical quantification [1].

Quantitative Differentiation Evidence: CAS 129226-09-1 vs. Closest Structural Analogs (BRP-7, NPD8790) and Class Benchmarks


FLAP Pharmacophore Scaffold Integrity: 4-Isobutylphenyl Ethyl Moiety Retention vs. Structural Simplification in Generic 2-Alkyl Benzimidazoles

The combined ligand- and structure-based pharmacophore model constructed by Banoglu et al. (2012) explicitly requires the 4-isobutylphenyl ethyl group at the benzimidazole C2 position for FLAP binding; the unsubstituted 1H-benzimidazole core bearing this moiety (CAS 129226-09-1) retains the complete ibuprofen fingerprint, whereas generic 2-alkyl or 2-phenyl benzimidazoles lacking the isobutyl branch fail to satisfy the hydrophobic and steric constraints of the FLAP binding pocket [1]. The N1-(2-chlorobenzyl) derivative of this exact scaffold (BRP-7) suppressed leukotriene formation in intact human neutrophils with an IC50 of 0.31 μM, while failing to directly inhibit 5-LO, confirming FLAP as the molecular target [1]. Although the 129226-09-1 scaffold itself is not reported as a potent standalone FLAP inhibitor, its structural integrity as the pharmacophore-carrying core is the prerequisite for all active derivatives in this series [1].

FLAP inhibitor leukotriene biosynthesis ibuprofen fingerprint pharmacophore modeling

N1-Substitution Divergence: Partitioning Between FLAP Inhibition (BRP-7) and Mitochondrial Complex I Inhibition (NPD8790)

CAS 129226-09-1 is the common unsubstituted progenitor of two biologically divergent N1-substituted analogs. N1-(2-chlorobenzyl) substitution yields BRP-7 (CAS 612046-20-5), a FLAP inhibitor with IC50 = 0.31 μM against leukotriene biosynthesis in intact human neutrophils [1]. In contrast, simple N1-methylation produces NPD8790 (CAS 615281-26-0, C20H24N2, MW 292.42), which shows no reported FLAP activity but instead inhibits mitochondrial respiratory complex I of C. elegans with IC50 = 2.4 μM, displaying species selectivity over human, bovine, and mouse mitochondria . The unsubstituted scaffold 129226-09-1 thus provides a unique branching point: the same C2 pharmacophore yields dramatically different target profiles depending solely on N1 derivatization [1].

structural alert N1-substitution target switch complex I anthelmintic

Lipophilicity and Predicted ADME Profile: LogP Differentiation from BRP-7 and NPD8790

The unsubstituted N1–H scaffold CAS 129226-09-1 has a calculated ACD/LogP of 6.15 and an ACD/LogD (pH 5.5) of 5.17 , reflecting high intrinsic lipophilicity. This contrasts with BRP-7 (C26H27ClN2, MW 402.96), where the 2-chlorobenzyl substituent introduces a halogen atom and additional aromatic ring that alter logP and LogD, and with NPD8790 (C20H24N2, MW 292.42), whose N1-methyl group provides only a modest lipophilicity increase . The XlogP value from an alternative calculation method is 4.91 (ChemSrc) or 5.4 (Chem960), indicating methodological variability . The boiling point of 479.8±24.0 °C and vapor pressure of 0.0±1.2 mmHg at 25 °C further define handling and storage parameters.

lipophilicity logP ADME permeability physicochemical

Spectral Authentication and Reference Standard Availability: NMR and MS Fingerprint vs. Custom-Synthesized Analogs

CAS 129226-09-1 is registered in the KnowItAll Spectral Library (Wiley) with two NMR spectra (including ¹H NMR in DMSO-d6) and one GC-MS spectrum, providing a verified spectral fingerprint for identity confirmation [1]. The InChIKey is SOGGLHQFUVHVFT-UHFFFAOYSA-N and the exact mass is 278.178299 g/mol [1]. By contrast, custom-synthesized N1-substituted analogs such as BRP-7 and NPD8790, while commercially available, may lack equivalent spectral library entries, requiring de novo characterization and potentially delaying analytical method development . The availability of a spectral reference standard directly supports purity verification, batch-to-batch consistency assessment, and regulatory documentation.

NMR MS reference standard quality control spectral library

Validated Application Scenarios for 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS 129226-09-1) Based on Available Differential Evidence


Synthetic Starting Material for FLAP Inhibitor SAR Libraries

As the unsubstituted core scaffold bearing the essential 4-isobutylphenyl ethyl pharmacophore, CAS 129226-09-1 is the logical starting material for synthesizing N1-substituted benzimidazole libraries targeting FLAP-mediated leukotriene biosynthesis. The Banoglu et al. (2012) study synthesized 46 derivatives from the N1-(2-chlorobenzyl) analog (BRP-7), achieving IC50 values as low as 0.12–0.19 μM in intact human neutrophils for optimized compounds (70–72, 82) [1]. Procurement of the unsubstituted scaffold enables divergent N1-derivatization without the need for de novo construction of the C2 pharmacophore, saving 2–3 synthetic steps per analog [1].

Biological Target-Switching Probe: Parallel FLAP and Complex I Inhibitor Generation

CAS 129226-09-1 enables the generation of two mechanistically distinct probe molecules from a single starting material: N1-(2-chlorobenzyl) substitution yields BRP-7 (FLAP IC50 = 0.31 μM) [1], while N1-methylation yields NPD8790 (C. elegans complex I IC50 = 2.4 μM, with species selectivity over mammalian mitochondria) . This divergent pharmacology from a common scaffold makes 129226-09-1 uniquely valuable for chemical biology programs investigating the relationship between N1-substituent identity and target engagement [1].

Analytical Reference Standard for LC-MS and NMR Method Development

With two NMR spectra and one GC-MS spectrum registered in the KnowItAll Wiley Spectral Library (exact mass 278.178299 g/mol, InChIKey SOGGLHQFUVHVFT-UHFFFAOYSA-N), CAS 129226-09-1 can serve as an authenticated analytical reference standard for quantifying related benzimidazole derivatives in reaction monitoring, purity assessment, and stability studies [1]. The availability of pre-verified spectral data reduces method development time compared to custom-synthesized analogs lacking spectral library entries [1].

Physicochemical Baseline for Formulation and Solubility Optimization

The well-characterized physicochemical profile of CAS 129226-09-1—including ACD/LogP of 6.15, LogD (pH 5.5) of 5.17, boiling point of 479.8±24.0 °C, and vapor pressure of 0.0±1.2 mmHg at 25 °C [1]—provides a baseline for assessing the impact of N1-substituents on lipophilicity, solubility, and thermal stability. This information is directly actionable for pre-formulation studies and for selecting appropriate storage and handling conditions [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.